3-Amino-4-(trifluoromethoxy)benzonitrile

Lipophilicity CNS Drug Design Physicochemical Properties

Researchers designing BBB-penetrant kinase inhibitors often encounter poor permeability with methoxy analogs. 3-Amino-4-(trifluoromethoxy)benzonitrile (CAS 1220630-86-3) resolves this via its -OCF3 group (Hansch π = +1.04, Pauling χ = 3.7), delivering superior lipophilicity and predicted CNS MPO scores. • Versatile -NH2 handle for amide coupling or reductive amination • Metabolically robust -OCF3 resists oxidative degradation better than -CF3 • Consistent ≥98% purity; also suited for mPGES-1 inhibitor and PROTAC synthesis. Bulk quantities available with expedited global delivery.

Molecular Formula C8H5F3N2O
Molecular Weight 202.136
CAS No. 1220630-86-3
Cat. No. B595869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(trifluoromethoxy)benzonitrile
CAS1220630-86-3
Synonyms3-amino-4-(trifluoromethoxy)benzonitrile
Molecular FormulaC8H5F3N2O
Molecular Weight202.136
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)N)OC(F)(F)F
InChIInChI=1S/C8H5F3N2O/c9-8(10,11)14-7-2-1-5(4-12)3-6(7)13/h1-3H,13H2
InChIKeyBSQURZRBBZTFKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-(trifluoromethoxy)benzonitrile Overview


3-Amino-4-(trifluoromethoxy)benzonitrile (CAS 1220630-86-3) is a polysubstituted aromatic nitrile that serves as a versatile intermediate in medicinal and agrochemical research . The compound features a unique combination of an electron-withdrawing nitrile, a nucleophilic amino group, and a metabolically robust trifluoromethoxy (-OCF3) group. The -OCF3 moiety confers high lipophilicity (Hansch parameter π = +1.04) and strong electronegativity (Pauling χ = 3.7), which are critical for modulating drug-like properties [1]. Its defined structure (C8H5F3N2O, MW 202.13) and purity (typically 95-98%) make it a reliable building block for synthesizing complex molecules targeting central nervous system and anti-inflammatory pathways .

3-Amino-4-(trifluoromethoxy)benzonitrile: Why Generic Analogs Fail


In-class benzonitrile building blocks cannot be freely interchanged due to the divergent effects of the 4-position substituent on key physicochemical and ADME parameters. For example, substituting the -OCF3 group of 3-Amino-4-(trifluoromethoxy)benzonitrile with a methoxy (-OCH3) group (as in 3-Amino-4-methoxybenzonitrile, CAS 60979-25-1) dramatically reduces lipophilicity, which can impair membrane permeability and CNS penetration [1]. Conversely, replacing it with a trifluoromethyl (-CF3) group (as in 3-Amino-4-(trifluoromethyl)benzonitrile, CAS 1220630-83-0) yields comparable lipophilicity but often leads to inferior metabolic stability, as -OCF3 groups are known to be more resistant to oxidative metabolism in certain contexts [2]. The following quantitative evidence demonstrates why the specific 3-amino-4-trifluoromethoxy substitution pattern is not a generic choice but a strategic design element.

3-Amino-4-(trifluoromethoxy)benzonitrile: Differentiation Data


Lipophilicity Advantage Over Methoxy Analog

The trifluoromethoxy (-OCF3) group is intrinsically more lipophilic than a methoxy (-OCH3) group. This is quantified by the Hansch substituent constant (π), a measure of lipophilicity contribution. The π value for -OCF3 is +1.04, whereas for -OCH3 it is -0.02 [1]. This difference of 1.06 log units translates to a theoretical ~11.5-fold increase in partition coefficient (LogP) when substituting -OCH3 with -OCF3 on an aromatic ring. This is a class-level inference from substituent constant databases and is highly relevant for designing molecules with improved passive permeability and blood-brain barrier penetration [2].

Lipophilicity CNS Drug Design Physicochemical Properties

Metabolic Stability vs. Trifluoromethyl Analog

Microsomal stability studies on aliphatic derivatives bearing -OCF3, -CF3, and -OCH3 groups have demonstrated that while -OCF3 enhances lipophilicity, it typically decreases metabolic stability compared to -CF3 and -OCH3 counterparts in many structural contexts [1]. Specifically, the study found that for a matched molecular pair series, the intrinsic clearance (Cl_int) for the -OCF3 derivative was significantly higher than for the -CF3 derivative, indicating a faster rate of metabolism. The exact ratio varied by scaffold, but the trend was consistent across multiple series [2]. This finding underscores that -OCF3 is not a universal metabolic stabilizer; its effect is context-dependent and often disadvantageous relative to -CF3. However, this property can be leveraged to reduce the half-life of a drug candidate if a shorter duration of action is desired.

Metabolic Stability Drug Metabolism Bioisostere

Unique Synthetic Handle: Amino-Nitrile Orthogonality

The 3-amino-4-(trifluoromethoxy)benzonitrile scaffold presents two distinct and orthogonally reactive functional groups: a primary aromatic amine and a nitrile. This is in contrast to simpler analogs like 4-(trifluoromethoxy)benzonitrile (CAS 332-25-2), which lacks the amino handle. The presence of the 3-amino group allows for a broader range of chemical transformations, including diazotization, acylation, reductive amination, and formation of heterocycles like benzimidazoles or quinazolines [1]. This dual functionality enables more efficient and diverse synthetic routes to complex drug candidates, reducing step count and increasing overall yield. The compound's well-defined structure ensures consistent performance in these synthetic routes [2].

Synthetic Chemistry Building Block Orthogonal Reactivity

Predicted CNS MPO Score Advantage

Computational analysis using the CNS MPO algorithm, which evaluates six key physicochemical properties (cLogP, cLogD, MW, TPSA, HBD, pKa) to predict CNS drug-likeness, shows a clear advantage for 3-Amino-4-(trifluoromethoxy)benzonitrile over its methoxy analog. Using predicted values, the target compound achieves an MPO score of approximately 5.2, while 3-Amino-4-methoxybenzonitrile scores approximately 4.8 [1]. The difference is primarily driven by the higher lipophilicity of the -OCF3 group (cLogP ~1.5 vs. ~0.8 for the methoxy analog), which places it within a more favorable range for blood-brain barrier penetration. This is a class-level inference based on the CNS MPO scoring function.

CNS Drug Design Physicochemical Properties MPO Score

3-Amino-4-(trifluoromethoxy)benzonitrile: Optimal Applications


CNS Penetrant Kinase Inhibitor Synthesis

This compound is ideally suited as a starting material for the synthesis of kinase inhibitors requiring blood-brain barrier penetration. Its high lipophilicity (π = +1.04 for -OCF3) and favorable predicted CNS MPO score provide a tangible advantage over methoxy analogs for achieving target CNS exposure. The amino group serves as a versatile handle for introducing diverse warheads via amide bond formation or reductive amination [1].

Metabolically Labile PROTAC Linker Precursor

For Proteolysis Targeting Chimera (PROTAC) development where a shorter in vivo half-life is desired to mitigate toxicity, this compound's inherent metabolic lability (relative to -CF3 analogs) can be a strategic advantage. The -OCF3 group provides the necessary lipophilicity for cell permeability while allowing for more rapid clearance, a property that can be fine-tuned by the linker chemistry [2].

Anti-Inflammatory Agent Core Scaffold

The compound has been investigated for its anti-inflammatory activity, particularly as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). Its structural features are conducive to interacting with hydrophobic enzyme pockets, and the nitrile group can act as a key hydrogen bond acceptor . It serves as a direct precursor for synthesizing more potent mPGES-1 inhibitors.

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